

Dihydro-6-imino-1,3-dimethyluracil: A Versatile Intermediate for Organic Synthesis

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Compound of Interest

Compound Name: *Dihydro-6-imino-1,3-dimethyluracil*

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Introduction

Dihydro-6-imino-1,3-dimethyluracil, which readily tautomerizes to its more stable amino form, 6-Amino-1,3-dimethyluracil, is a pivotal intermediate in modern organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the creation of a diverse array of high-value molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of pharmaceuticals and other functional organic compounds. The adaptable molecular structure, chemical stability, and ease of synthesis make 6-Amino-1,3-dimethyluracil a strategic component in the development of novel therapeutics, including antiviral, anticancer, and cardiovascular drugs.^[1] It serves as a foundational scaffold for nucleoside analogs and for the construction of complex fused heterocyclic systems.^[1]

Physicochemical Properties and Data

Proper handling and storage of 6-Amino-1,3-dimethyluracil are crucial for maintaining its integrity. It should be stored in a cool, dry place, shielded from moisture and strong oxidizing agents.

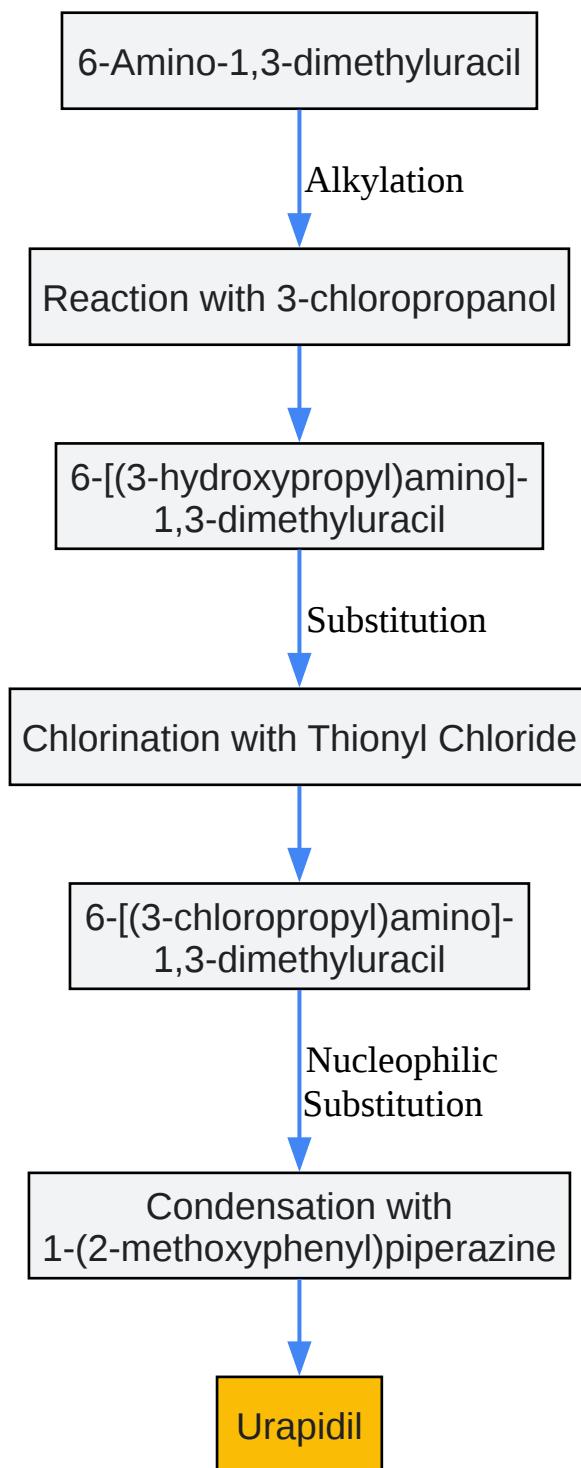
Property	Value	Reference
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[2]
Molecular Weight	155.15 g/mol	[2]
Appearance	Off-white to light yellow powder	
Melting Point	295 °C (decomposes)	
CAS Number	6642-31-5	[2]
IUPAC Name	6-amino-1,3-dimethylpyrimidine-2,4-dione	[2]
InChIKey	VFGRNTYELNYSKJ-UHFFFAOYSA-N	[2]
SMILES	CN1C(=CC(=O)N(C1=O)C)N	[2]

Applications in Organic Synthesis

Synthesis of the Antihypertensive Drug Urapidil

6-Amino-1,3-dimethyluracil is a key precursor in the synthesis of Urapidil, a medication used to treat hypertension.[\[3\]](#) The synthesis involves the transformation of the amino group into a more complex side chain that imparts the desired pharmacological activity.

Synthetic Workflow for Urapidil Synthesis:



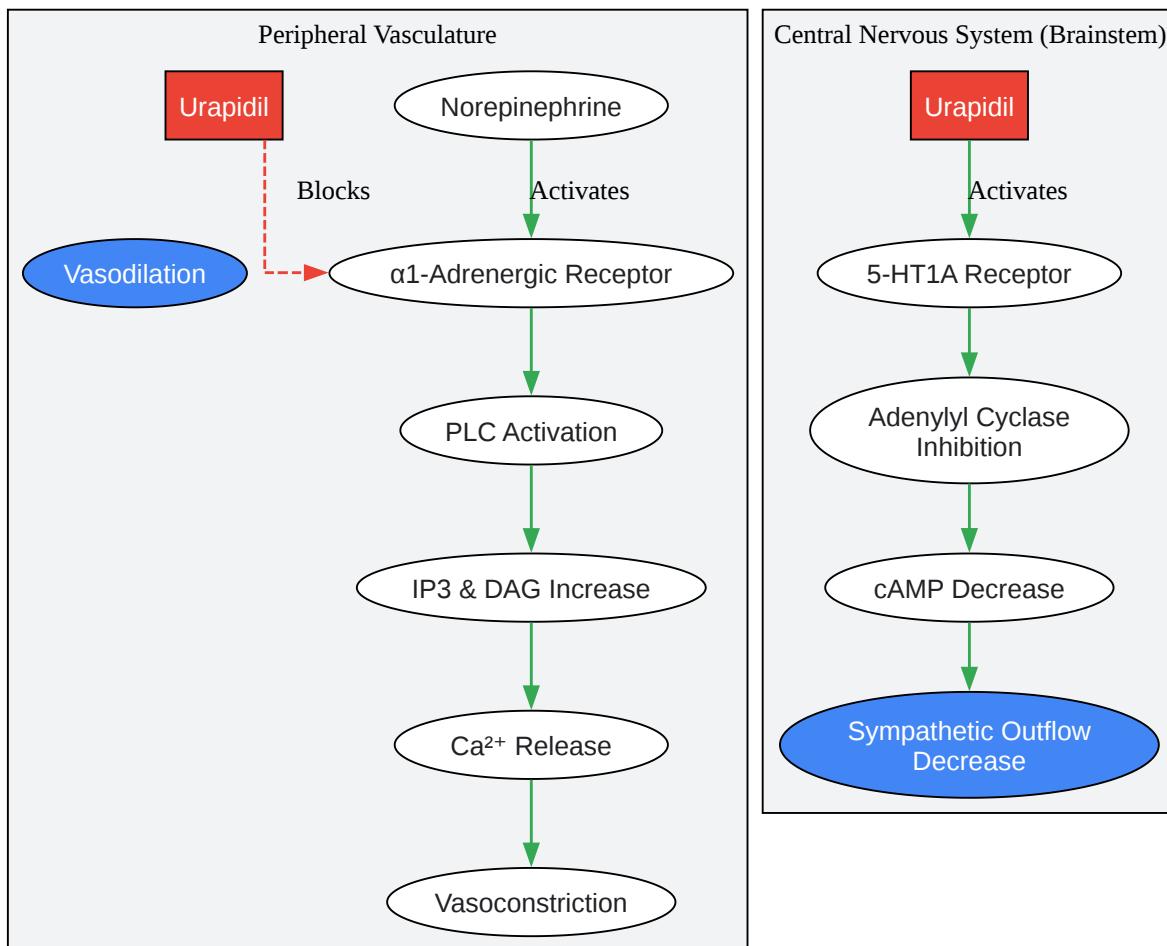
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Caption: Synthetic pathway from 6-Amino-1,3-dimethyluracil to Urapidil.

Urapidil's Dual-Action Signaling Pathway:

Urapidil exhibits its antihypertensive effects through a dual mechanism of action. It acts as a selective antagonist of peripheral α 1-adrenergic receptors and as an agonist at central 5-HT1A serotonin receptors.[4][5]

- α 1-Adrenergic Receptor Antagonism: By blocking α 1-adrenergic receptors on vascular smooth muscle, urapidil prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance.[4][6]
- 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which decreases sympathetic outflow from the central nervous system, further contributing to the reduction in blood pressure.[4][7][8]

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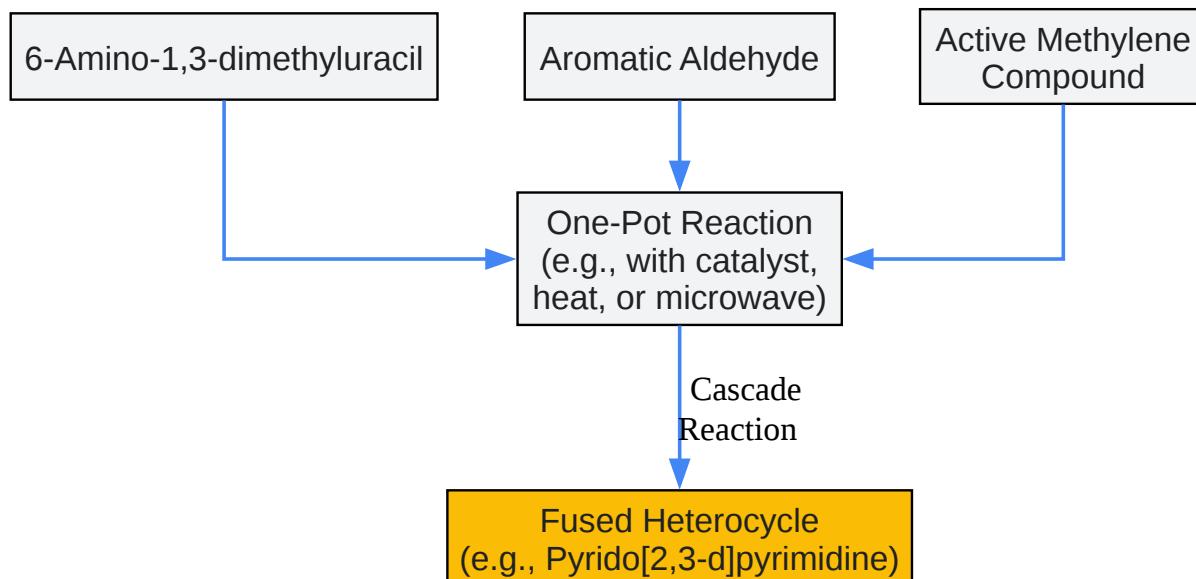
Caption: Dual signaling pathway of Urapidil.

Multicomponent Reactions for Fused Heterocycles

6-Amino-1,3-dimethyluracil is an excellent substrate for multicomponent reactions (MCRs), enabling the one-pot synthesis of complex heterocyclic scaffolds such as pyrido[2,3-

d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds through a cascade of reactions, including Knoevenagel condensation and Michael addition, followed by cyclization.

General Workflow for a Three-Component Reaction:



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Caption: General workflow for multicomponent synthesis of fused heterocycles.

Quantitative Data from Synthetic Protocols

The following tables summarize quantitative data from various synthetic procedures involving 6-Amino-1,3-dimethyluracil.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil

Starting Materials	Reaction Conditions	Yield (%)	Purity (%)	Reference
Cyanoacetic acid, 1,3-dimethylurea, Acetic anhydride	Cyclization under alkaline conditions	93.71	99.125	[9]
Chloroacetic acid, Sodium cyanide, 1,3-dimethylurea	Multi-step synthesis with cyclization	78.72	91.714	[9]

Table 2: Synthesis of Urapidil and Intermediates

Reactants	Product	Reaction Conditions	Yield (%)	Purity (%)	Reference
6-Amino-1,3-dimethyluracil, 3-chloropropanol	6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil	Not specified	>80	>98.5	[10]
6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil, Thionyl chloride	6-[(3-chloropropyl)amino]-1,3-dimethyluracil	Thionyl chloride as solvent and reagent	>85	>98	
6-[(3-chloropropyl)amino]-1,3-dimethyluracil, 1-(2-methoxyphenyl)piperazine	Urapidil	Phase-transfer catalysis	>80	96.6-98.0	[10]

Table 3: Multicomponent Reactions for Fused Heterocycles

Reactants	Product Type	Catalyst/Solvent	Yield (%)	Reference
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Malononitrile	Pyrido[2,3-d]pyrimidines	Triethylamine/Aqueous ethanol	85-95	[9]
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Cyanoacetamide	Pyrido[2,3-d]pyrimidines	DMAP/DMF, Ultrasonic irradiation	81-93	[9]
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Malononitrile	Pyrido[2,3-d]pyrimidines	Glycerol-water (3:1), Catalyst-free	High	[9]
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, 4-hydroxycoumarin	Coumarin-based unsymmetrical TRSMs	DABCO, Sonochemical	Not specified	[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.

Materials:

- Dehydrated cyanoacetic acid

- 1,3-Dimethylurea
- Acetic anhydride
- Condensing agent (e.g., DCC on a solid support)
- Deionized water
- Liquid alkali (e.g., 32% NaOH solution)

Procedure:

- Condensation:
 - To a reaction vessel containing dehydrated cyanoacetic acid, add the condensing agent and acetic anhydride under cooling (6-8 °C).
 - Stir the mixture for 5-8 minutes.
 - Add 1,3-dimethylurea to the reaction vessel and continue stirring for 10-12 minutes.
 - Gradually warm the reaction mixture to 15-18 °C and stir for another 10-12 minutes, then warm to 28-30 °C and stir for an additional 10-12 minutes.
 - Filter the reaction mixture. The filtrate contains 1,3-dimethylcyanoacetylurea.
- Cyclization:
 - Transfer the filtrate containing 1,3-dimethylcyanoacetylurea to a new reaction vessel and adjust the temperature to 40-45 °C.
 - Slowly add liquid alkali dropwise until the pH of the solution reaches 9-9.5.
 - Stir the reaction mixture at 40-45 °C for 10-12 minutes.
 - Heat the reaction mixture to 90-95 °C and stir for 18-20 minutes.
 - Cool the reaction mixture and collect the precipitated product by centrifugation or filtration.

- Dry the solid product to obtain 6-amino-1,3-dimethyluracil.

Expected Outcome:

- Yield: ~93%
- Purity: >99% (as determined by HPLC)

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative via a Three-Component Reaction

This protocol describes a general procedure for the synthesis of a fused heterocyclic system.

Materials:

- 6-Amino-1,3-dimethyluracil (1 mmol)
- Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
- Active methylene compound (e.g., malononitrile) (1 mmol)
- Catalyst (e.g., a few drops of triethylamine)
- Solvent (e.g., ethanol)

Procedure:

- In a round-bottom flask, dissolve 6-Amino-1,3-dimethyluracil, the aromatic aldehyde, and the active methylene compound in ethanol.
- Add the catalyst to the reaction mixture.
- Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.

- Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Expected Outcome:

- Yields are typically in the range of 80-95%, depending on the specific substrates used.

Conclusion

Dihydro-6-imino-1,3-dimethyluracil (as its tautomer 6-Amino-1,3-dimethyluracil) is a highly valuable and versatile intermediate in organic synthesis. Its application in the synthesis of the antihypertensive drug Urapidil and its utility in multicomponent reactions for the construction of complex heterocyclic frameworks highlight its importance in medicinal chemistry and drug development. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists working in these fields.

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